2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
Brand Name: Vulcanchem
CAS No.: 89586-07-2
VCID: VC2000335
InChI: InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3H,13H2
SMILES: C1=CC2=C(C=C1N)OC(C(O2)(F)F)(F)F
Molecular Formula: C8H5F4NO2
Molecular Weight: 223.12 g/mol

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

CAS No.: 89586-07-2

Cat. No.: VC2000335

Molecular Formula: C8H5F4NO2

Molecular Weight: 223.12 g/mol

* For research use only. Not for human or veterinary use.

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine - 89586-07-2

Specification

CAS No. 89586-07-2
Molecular Formula C8H5F4NO2
Molecular Weight 223.12 g/mol
IUPAC Name 2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine
Standard InChI InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3H,13H2
Standard InChI Key DCMDRNWAGHTMTR-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1N)OC(C(O2)(F)F)(F)F
Canonical SMILES C1=CC2=C(C=C1N)OC(C(O2)(F)F)(F)F

Introduction

Structural Identification and Basic Properties

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-6-amine is a fluorinated benzodioxin derivative characterized by four fluorine atoms at the 2 and 3 positions of the dioxin ring and an amino group at the 6-position of the benzene moiety. This compound is registered with the Chemical Abstracts Service (CAS) under number 89586-07-2 and possesses several alternative names in scientific literature .

Nomenclature and Identifiers

The compound is known by several synonyms in the chemical literature, reflecting its structural characteristics and naming conventions across different chemical databases and suppliers.

Table 1: Identification and Nomenclature

ParameterValue
CAS Number89586-07-2
IUPAC Name2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine
Common Synonyms6-AMINO-2,2,3,3-TETRAFLUORO-1,4-BENZODIOXAN
2,2,3,3-Tetrafluoro-6-amino-1,4-benzodioxene
3,4-[(Tetrafluoroethylene)dioxy]aniline
Molecular FormulaC₈H₅F₄NO₂
Molecular Weight223.12 g/mol
InChIInChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3H,13H2
SMILESC1=CC2=C(C=C1N)OC(C(O2)(F)F)(F)F

The compound features a benzodioxin scaffold with a tetrafluorinated dioxin ring and an amino substituent, which contributes to its unique chemical behavior and potential applications in various research fields .

Physical and Chemical Properties

The physical and chemical properties of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-6-amine are essential for understanding its behavior in different environments and its potential applications in research and industry.

Physical State and Appearance

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-6-amine is a faint yellow solid under standard conditions . Its physical appearance and properties are influenced by the presence of the tetrafluorodioxin moiety and the amino functional group.

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueReference
Physical StateSolid
ColorFaint yellow
Density1.57 g/cm³
Boiling Point235.5°C (at 760 mmHg)
Flash Point96.2°C
Refractive Index1.468
LogP2.80680
Polar Surface Area (PSA)44.48 Ų
Recommended Storage Temperature2-8°C

The moderately high LogP value (2.80680) suggests that the compound has a reasonable balance between hydrophilicity and lipophilicity, which may influence its solubility in different solvents and its potential for membrane permeation in biological systems . The polar surface area (PSA) of 44.48 Ų indicates moderate polarity, which is consistent with the presence of both the amino group and the oxygen atoms in the dioxin ring .

Stability and Reactivity Profile

Understanding the stability and reactivity of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-6-amine is crucial for its safe handling, storage, and application in various chemical processes.

Reactivity and Incompatibilities

Table 3: Stability and Reactivity Data

ParameterInformation
Chemical StabilityStable under recommended temperatures and pressures
Conditions to AvoidDust generation
Incompatible MaterialsStrong oxidizing agents
Hazardous Decomposition ProductsCarbon oxides, Hydrogen fluoride, Nitrogen oxides
Possibility of Hazardous ReactionsNot available

The compound should be kept away from strong oxidizing agents to prevent potential reactions. Under decomposition conditions, it may produce hazardous products including carbon oxides, hydrogen fluoride, and nitrogen oxides, which poses safety concerns for handling and disposal .

SupplierPurityPack SizePrice (USD)Lead Time
Angene International Limited90%1 g36215 days
Angene International Limited90%5 g1,04815 days
Angel Pharmatech Ltd.95%1 g45820 days
FCH Group95%1 g1,44528 days
BLD Pharmatech Co., Limited95%1 g50730 days
BLD Pharmatech Co., Limited95%5 g2,02830 days
A2B Chem90%500 mg23035 days
A2B Chem90%1 g29835 days
eNovation CN98%1 g42540 days
eNovation CN98%5 g1,20240 days
Chemenu Inc.95%5 g1,03450 days
Kemix95%1gNot specified50 Days

The compound is available in purities ranging from 90% to 98%, with prices varying significantly between suppliers. This variation in price may reflect differences in synthesis methods, purification processes, and quality control measures .

ParameterInformation
Risk Codes23/24/25-33-36/37/38
Routes of ExposureInhalation, eye contact, skin contact, ingestion
Acute ToxicityNot available
CarcinogenicityNot classified (IARC), Not listed (NTP), Not Available (OSHA)
Symptoms of ExposureSkin inflammation (itching, scaling, reddening), eye irritation, respiratory irritation
First Aid MeasuresStandard procedures for chemical exposure

The risk codes indicate that the compound may be toxic by inhalation, in contact with skin, and if swallowed (23/24/25), may have cumulative effects (33), and is irritating to eyes, respiratory system, and skin (36/37/38) . Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound .

Structural Analogs and Related Compounds

Several structurally related compounds share similarities with 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-6-amine, offering insights into the broader family of fluorinated benzodioxin derivatives.

Comparative Analysis of Structural Analogs

Table 6: Related Compounds and Their Properties

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-6-amine89586-07-2C₈H₅F₄NO₂223.12
2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine94767-47-2C₈H₄F₄O₂208.11
6-bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine141872-90-4C₈H₃BrF₄O₂286.00
2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine120934-05-6C₈H₄F₅NO₂241.11
2,2,3,3-tetrafluoro-1,4-benzodioxine-6,7-diamine110968-70-2C₈H₆F₄N₂O₂238.14
2,3-Dihydrobenzo[b] dioxin-6-amine22013-33-8C₈H₉NO₂151.16

These related compounds differ in their fluorination patterns, additional functional groups, or both. For example, 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine lacks the amino group, while 2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine contains an additional fluorine atom . 2,3-Dihydrobenzo[b] dioxin-6-amine represents the non-fluorinated analog .

The structural variations among these compounds can significantly affect their physical properties, chemical reactivity, and potential applications. For instance, the addition of fluorine atoms typically increases lipophilicity and metabolic stability, while the presence of amino groups can enhance water solubility and provide sites for further functionalization.

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